methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Description
Methyl 2-(1,7,8-Trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3-yl)acetate
- Structural Differences : Lacks aromatic phenyl/methoxyphenyl groups; instead, methyl groups occupy positions 1, 7, and 8.
- Nomenclature Impact : The IUPAC name prioritizes methyl substituents over aromatic groups, resulting in a simpler descriptor.
Ethyl 2-(8-(2-Methoxyphenyl)-1-Methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3-yl)acetate
- Structural Differences : Ethyl ester replaces the methyl ester, altering the compound’s hydrophobicity.
- Nomenclature Impact : The "ethyl" prefix modifies the ester moiety, while the core structure remains identical.
Table 3: Structural and Nomenclatural Comparison
8-(4-Methoxyphenyl)-1-Methyl-7-Phenyl Analog
- Structural Differences : The methoxyphenyl group shifts from position 2 to 4 on the aromatic ring.
- Nomenclature Impact : The positional isomerism is reflected in the IUPAC name as "4-methoxyphenyl" instead of "2-methoxyphenyl".
Properties
CAS No. |
896294-78-3 |
|---|---|
Molecular Formula |
C24H21N5O5 |
Molecular Weight |
459.462 |
IUPAC Name |
methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-26-21-20(22(31)28(24(26)32)14-19(30)34-3)27-13-17(15-9-5-4-6-10-15)29(23(27)25-21)16-11-7-8-12-18(16)33-2/h4-13H,14H2,1-3H3 |
InChI Key |
UNUBBWNPRWXJQK-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3C=C(N(C3=N2)C4=CC=CC=C4OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate, a complex heterocyclic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 444.44 g/mol. Its structure features a purine-like core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 444.44 g/mol |
| IUPAC Name | This compound |
| CAS Number | 896294-92-1 |
The biological activity of this compound is primarily attributed to its interaction with Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play crucial roles in the immune response by recognizing pathogen-associated molecular patterns and triggering inflammatory responses.
Key Mechanisms:
- TLR Activation : The compound acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways such as NF-κB and the production of pro-inflammatory cytokines (e.g., TNF-α, IL-12) .
- Cytokine Induction : Studies indicate that TLR7 agonists stimulate various lymphocyte subsets more effectively than TLR8-selective agonists in producing type I interferons (IFN) .
Antitumor Activity
Recent research has suggested that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Case Study : A study demonstrated that related imidazoquinolines could induce apoptosis in cancer cells through TLR-mediated pathways .
Immunomodulatory Effects
The compound may also enhance immune responses by modulating dendritic cell activity and promoting the maturation of these immune cells. This property is particularly valuable in vaccine development and therapeutic interventions for infectious diseases.
Structure-Activity Relationship (SAR)
A detailed SAR analysis has shown that modifications on the imidazole ring significantly affect the compound's potency as a TLR agonist. Substitutions at specific positions can enhance or diminish biological activity .
Comparative Studies
Comparative studies involving other TLR agonists have revealed that structural variations can lead to significant differences in cytokine profiles and cellular responses. For example:
Scientific Research Applications
Medicinal Chemistry
The compound is under investigation for its potential as an anticancer agent. Studies have shown that derivatives of imidazo[2,1-f]purine exhibit antiproliferative effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases associated with cancer proliferation.
Research has indicated that methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate interacts with biological targets such as enzymes and receptors. These interactions can modulate signaling pathways involved in cell growth and apoptosis.
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex structures that may have enhanced biological activity or novel properties.
Case Study 1: Anticancer Activity
A study published in Nature demonstrated that imidazopyridine derivatives similar to this compound exhibited significant antiproliferative effects against lung and pancreatic cancer cell lines. Molecular docking studies confirmed the binding affinity of these compounds to receptor tyrosine kinases involved in cancer progression .
Case Study 2: Enzyme Inhibition
Another research effort explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The study revealed that this compound effectively modulated enzyme activity in vitro, suggesting potential therapeutic applications for metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Metabolic Stability
- Ester Hydrolysis : The methyl ester in the target compound is susceptible to esterase-mediated hydrolysis, a common prodrug strategy. In contrast, amide derivatives (e.g., 2-(...yl)acetamide; ) exhibit greater metabolic stability .
- Methoxy vs. Methyl Substituents : The 2-methoxyphenyl group in the target compound is less metabolically labile than the 2-hydroxyphenyl variant, which may undergo glucuronidation or sulfation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
